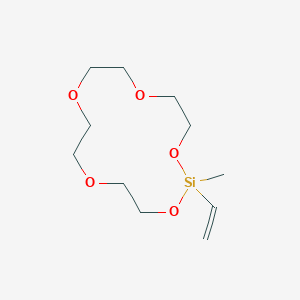
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a unique organosilicon compound It is characterized by its cyclic structure containing multiple oxygen atoms and a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of vinylsilane with a polyether compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted compounds, and various substituted silacyclotetradecane derivatives .
Applications De Recherche Scientifique
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical imaging and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The multiple oxygen atoms in the ring structure contribute to its solubility and reactivity in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane: This compound is similar in structure but has two methyl groups instead of one vinyl and one methyl group.
1,3,6,9,12-Pentaoxa-2-silacyclotetradecane: Lacks the ethenyl and methyl groups, making it less reactive in certain applications.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is unique due to its vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
83890-24-8 |
|---|---|
Formule moléculaire |
C11H22O5Si |
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
2-ethenyl-2-methyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane |
InChI |
InChI=1S/C11H22O5Si/c1-3-17(2)15-10-8-13-6-4-12-5-7-14-9-11-16-17/h3H,1,4-11H2,2H3 |
Clé InChI |
YXPLVLLJQLMERC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OCCOCCOCCOCCO1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


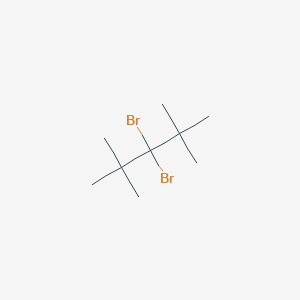
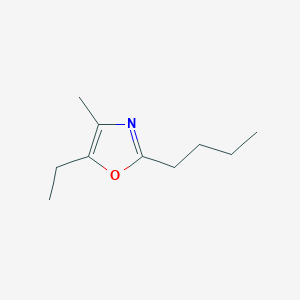
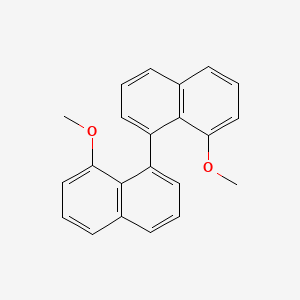
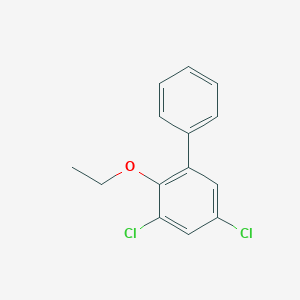
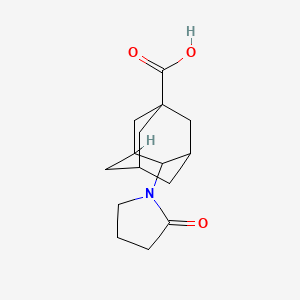
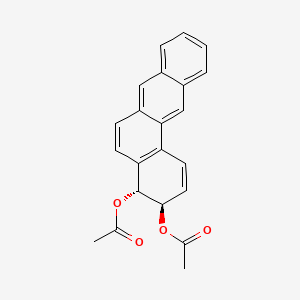

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)

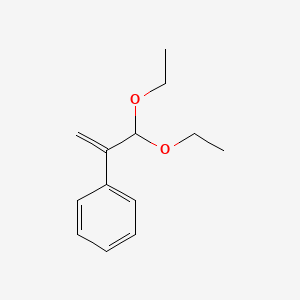

![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
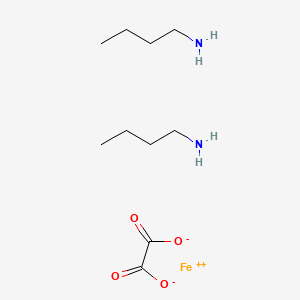
silane](/img/structure/B14427896.png)
